L-5-(bromovinyl)deoxyuridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-5-(bromovinyl)deoxyuridine involves the halogenation of deoxyuridine. One common method is the bromination of 5-vinyl-2’-deoxyuridine using bromine in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: L-5-(bromovinyl)deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: It can participate in [4+2] and [2+4] cycloaddition reactions, particularly with dienes and dienophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions.
Cycloaddition Reactions: These reactions often require specific catalysts or elevated temperatures to proceed efficiently.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: Cycloadducts formed through the addition of dienes or dienophiles to the bromovinyl group.
Scientific Research Applications
L-5-(bromovinyl)deoxyuridine has a wide range of applications in scientific research:
Mechanism of Action
L-5-(bromovinyl)deoxyuridine exerts its antiviral effects by inhibiting viral DNA polymerase. It acts as a competitive inhibitor, preventing the incorporation of natural nucleotides into the viral DNA, thereby halting viral replication . Additionally, it can cause viral DNA strand breakage, further disrupting the replication process .
Comparison with Similar Compounds
Idoxuridine: Another thymidine analogue with antiviral properties.
Trifluridine: A thymidine analogue used in the treatment of herpes simplex virus infections.
Uniqueness: L-5-(bromovinyl)deoxyuridine is unique due to its high selectivity and potency against herpes simplex virus type 1 and varicella-zoster virus. Its ability to inhibit viral DNA polymerase with minimal effects on host cell metabolism sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H13BrN2O5 |
---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1 |
InChI Key |
ODZBBRURCPAEIQ-RNVICZODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Origin of Product |
United States |
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